
2,6-Dichloro-4-(trifluoromethoxy)acetanilide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-4-(trifluoromethoxy)acetanilide, also known as 2,6-DCFTA, is an organic compound primarily used in scientific research. It is a white crystalline solid that is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). 2,6-DCFTA has been used in a variety of scientific research applications due to its ability to modulate the activity of enzymes, ion channels, and receptors. This compound has been shown to have a wide range of biochemical and physiological effects, making it a useful tool for researchers.
科学的研究の応用
2,6-Dichloro-4-(trifluoromethoxy)acetanilide has been used in a variety of scientific research applications, including the study of enzyme, ion channel, and receptor regulation. This compound has been shown to modulate the activity of enzymes, ion channels, and receptors, making it a useful tool for researchers. For example, 2,6-Dichloro-4-(trifluoromethoxy)acetanilide has been used to study the regulation of the enzyme acetylcholinesterase, which plays an important role in the nervous system. In addition, this compound has been used to study the regulation of the serotonin transporter, a protein involved in the regulation of serotonin levels in the brain.
作用機序
2,6-Dichloro-4-(trifluoromethoxy)acetanilide is believed to act as an allosteric modulator of enzymes, ion channels, and receptors. This means that it binds to the active site of the protein, but does not directly interact with the substrate. Instead, it changes the conformation of the protein, which in turn alters its activity. This is thought to be due to the presence of the trifluoromethoxy group, which is believed to interact with the protein's active site and induce conformational changes.
Biochemical and Physiological Effects
2,6-Dichloro-4-(trifluoromethoxy)acetanilide has been shown to have a wide range of biochemical and physiological effects. For example, it has been shown to inhibit the enzyme acetylcholinesterase, resulting in increased levels of acetylcholine in the brain. This can lead to increased alertness, improved concentration, and improved memory. In addition, this compound has been shown to modulate the activity of the serotonin transporter, resulting in increased serotonin levels in the brain. This can lead to improved mood, reduced anxiety, and improved sleep.
実験室実験の利点と制限
2,6-Dichloro-4-(trifluoromethoxy)acetanilide has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available from chemical suppliers. In addition, it is soluble in a variety of organic solvents, making it easy to work with. However, there are some limitations to using this compound in laboratory experiments. For example, it has a relatively short half-life, meaning that experiments must be completed quickly in order to obtain accurate results. In addition, this compound is toxic and should be handled with care.
将来の方向性
Although 2,6-Dichloro-4-(trifluoromethoxy)acetanilide has been used in a variety of scientific research applications, there are still many potential future directions for this compound. For example, further research could be conducted to explore the effects of this compound on other enzymes, ion channels, and receptors. In addition, this compound could be studied in combination with other compounds to explore potential synergistic effects. Finally, further research could be conducted to explore the potential therapeutic applications of this compound.
合成法
2,6-Dichloro-4-(trifluoromethoxy)acetanilide can be synthesized from a variety of starting materials, including 2,6-dichloroaniline and trifluoromethoxybenzoyl chloride. The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF). The reaction proceeds via a nucleophilic substitution mechanism, in which the nucleophile (2,6-dichloroaniline) attacks the electrophilic center of the trifluoromethoxybenzoyl chloride, resulting in the formation of 2,6-Dichloro-4-(trifluoromethoxy)acetanilide.
特性
IUPAC Name |
N-[2,6-dichloro-4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2F3NO2/c1-4(16)15-8-6(10)2-5(3-7(8)11)17-9(12,13)14/h2-3H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXGOUNTLYPMLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1Cl)OC(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-(trifluoromethoxy)acetanilide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

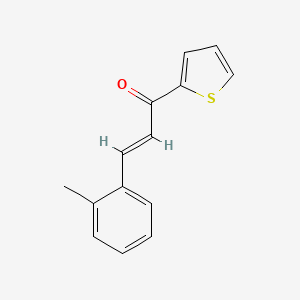
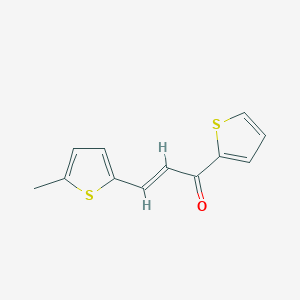
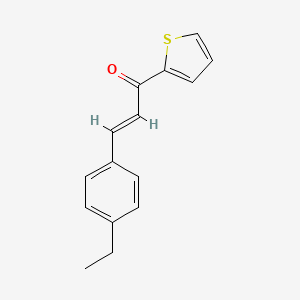
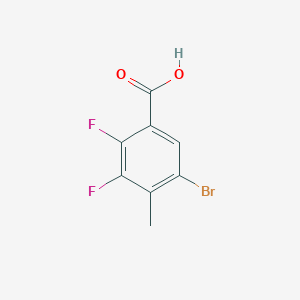
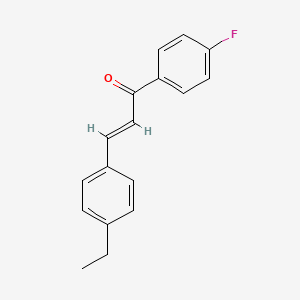
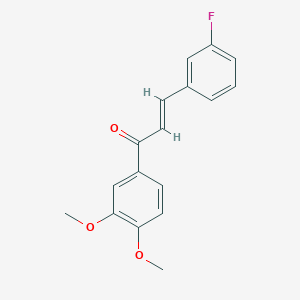

![1-[5-(4-Chloro-phenyl)-2H-pyrazol-3-yl]-ethanone, 95%](/img/structure/B6323272.png)





